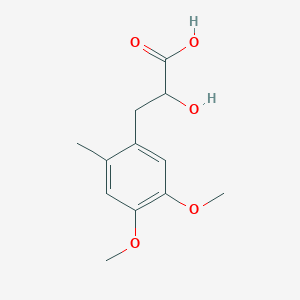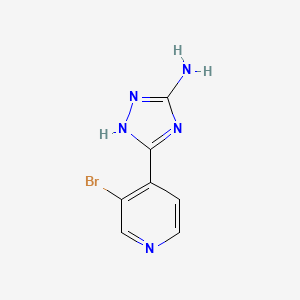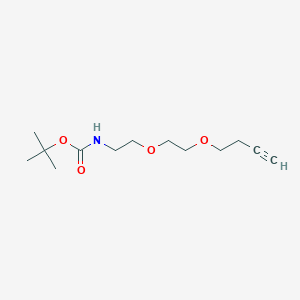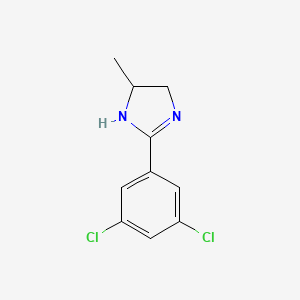
2-(3,5-Dichlorophenyl)-5-methyl-4,5-dihydro-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-Dichlorophenyl)-5-methyl-4,5-dihydro-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of a 3,5-dichlorophenyl group and a methyl group attached to the imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dichlorophenyl)-5-methyl-4,5-dihydro-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dichlorobenzaldehyde and methylamine.
Formation of Intermediate: The initial step involves the condensation of 3,5-dichlorobenzaldehyde with methylamine to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization in the presence of an acid catalyst, such as hydrochloric acid, to form the imidazole ring.
Reduction: The final step involves the reduction of the imidazole ring to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
化学反応の分析
Types of Reactions
2-(3,5-Dichlorophenyl)-5-methyl-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can further modify the imidazole ring or the phenyl group.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced imidazole or phenyl derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
科学的研究の応用
2-(3,5-Dichlorophenyl)-5-methyl-4,5-dihydro-1H-imidazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biology: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.
Industry: It is utilized in the synthesis of other complex organic molecules and as a building block in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-(3,5-Dichlorophenyl)-5-methyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: It may interfere with cellular pathways such as signal transduction and metabolic processes, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
- 2-(3,5-Dichlorophenyl)-4,5-dihydro-1H-imidazole
- 2-(3,5-Dichlorophenyl)-5-methyl-1H-imidazole
- 2-(3,5-Dichlorophenyl)-5-methyl-4,5-dihydro-1H-pyrazole
Uniqueness
2-(3,5-Dichlorophenyl)-5-methyl-4,5-dihydro-1H-imidazole is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Its dichlorophenyl group enhances its reactivity and potential as a pharmacophore in drug design.
特性
分子式 |
C10H10Cl2N2 |
|---|---|
分子量 |
229.10 g/mol |
IUPAC名 |
2-(3,5-dichlorophenyl)-5-methyl-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C10H10Cl2N2/c1-6-5-13-10(14-6)7-2-8(11)4-9(12)3-7/h2-4,6H,5H2,1H3,(H,13,14) |
InChIキー |
NKGAXOXOGREZEE-UHFFFAOYSA-N |
正規SMILES |
CC1CN=C(N1)C2=CC(=CC(=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Fluoro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B13678120.png)
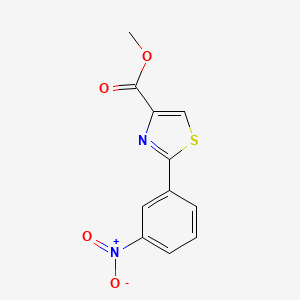
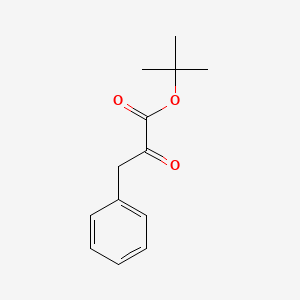
![1-[2-(Methoxymethoxy)ethyl]-4-methylbenzene](/img/structure/B13678134.png)
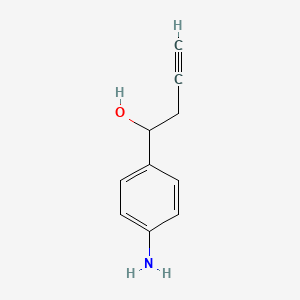
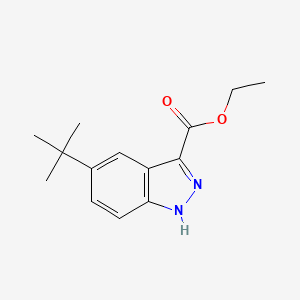
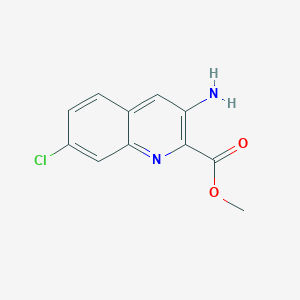
![7-Bromo-4-fluoro-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13678152.png)

![Methyl 2-[4-(Trifluoromethyl)phenyl]thiazole-4-carboxylate](/img/structure/B13678176.png)
![6,8-Dichloro-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13678184.png)
